REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.[S-:11][C:12]#[N:13].[NH4+]>C(O)C>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][C:12]([NH2:13])=[S:11])=[CH:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
It was then filtered while still hot and the filter cake
|
Type
|
WASH
|
Details
|
was washed with about 100 ml of hot ethanol
|
Type
|
TEMPERATURE
|
Details
|
As the filtrate cooled
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CUSTOM
|
Details
|
it was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from denatured ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NNC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |